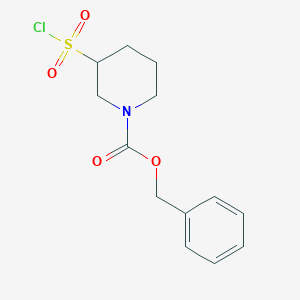

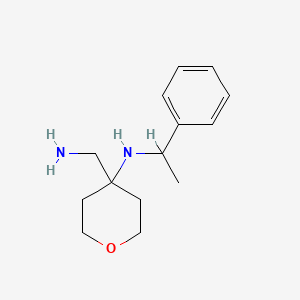

![molecular formula C12H20N2O6 B1527977 6-Oxa-1-azaspiro[3.3]heptane hemioxalate CAS No. 1380571-72-1](/img/structure/B1527977.png)

6-Oxa-1-azaspiro[3.3]heptane hemioxalate

Overview

Description

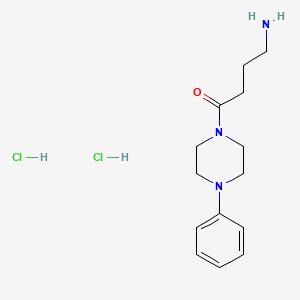

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is a chemical compound that is used in various applications . It is also known by several synonyms such as 6-oxa-1-azaspiro 3.3 heptane oxalate 2:1, 6-oxa-1-azaspiro 3.3 heptane hemioxalate, and bis 6-oxa-1-azaspiro 3.3 heptane oxalate .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.3 . It is a solid at room temperature .Scientific Research Applications

Synthesis and Properties

An improved synthesis of bicyclic spiro compounds, specifically focusing on 2-oxa-6-azaspiro[3.3]heptane, highlights the isolation of these compounds as sulfonic acid salts rather than the typical oxalate salts. This shift results in products with enhanced stability and solubility, broadening the reaction conditions these spirobicyclic compounds can undergo, thus facilitating their use in a wider range of scientific research applications (van der Haas et al., 2017).

Regioselective Cycloaddition

Research into substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition processes has resulted in the production of these compounds as mixtures of two diastereoisomers. Such findings underscore the potential utility of these spiro compounds in developing novel synthetic routes and methodologies within chemical research (Molchanov & Tran, 2013).

Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been reported. These compounds are produced in high yields using efficient sequences, highlighting their potential as building blocks in drug discovery and preparation of functionalized derivatives. The development of practical one-pot synthesis methods for these compounds further emphasizes their value in the synthesis of library members or individual compounds on a preparative scale (Guerot et al., 2011).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis route leading to 2-oxa-7-azaspiro[3.5]nonane and the conversion of spirocyclic oxetanes into fused benzimidazoles showcases the versatile applications of these compounds in synthesizing complex molecular structures. This research highlights the potential for using such spirocyclic compounds in the development of new drug candidates, further contributing to the pharmaceutical and chemical industries (Gurry et al., 2015).

Mechanism of Action

Safety and Hazards

6-Oxa-1-azaspiro[3.3]heptane hemioxalate is associated with several safety hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name |

6-oxa-1-azaspiro[3.3]heptane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H9NO.C2H2O4/c2*1-2-6-5(1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDEMSXCWMHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12COC2.C1CNC12COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744344 | |

| Record name | Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380571-72-1 | |

| Record name | Oxalic acid--6-oxa-1-azaspiro[3.3]heptane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

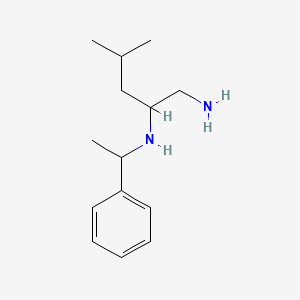

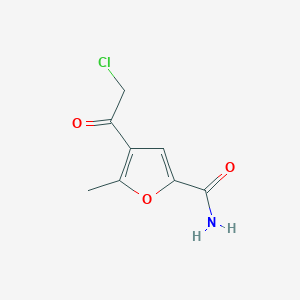

![tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B1527899.png)

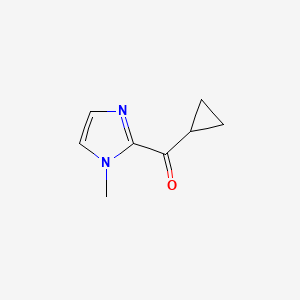

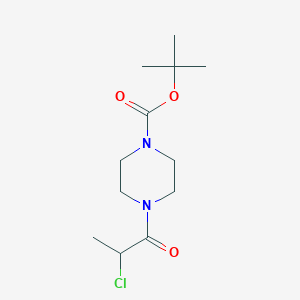

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1527906.png)

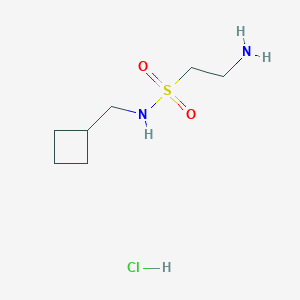

![4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1527907.png)

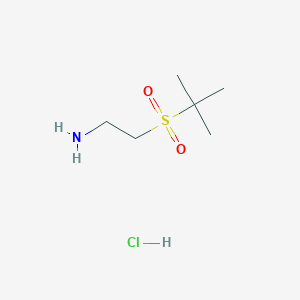

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)